molecular formula C23H17N3O4 B2714153 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1286704-71-9

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No. B2714153
CAS RN: 1286704-71-9
M. Wt: 399.406
InChI Key: DZOAVLOXBOIQLB-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves the use of various reagents and conditions . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine, a component of the compound, is given by the InChI code: 1S/C9H9N3O2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles depend on the substituents in the ring. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

It is a solid substance .

Scientific Research Applications

Anticancer Activity

Oxazole derivatives have demonstrated significant anti-cancer potential. Their diverse modes of action include interactions with growth factors, enzymes, kinases, and other cellular components . Researchers have explored the use of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide in cancer drug discovery. Further investigations are needed to uncover its specific mechanisms and potential as a therapeutic agent.

Other Therapeutic Applications

Beyond the mentioned fields, oxazole derivatives have been investigated for their roles in treating tuberculosis, parasitic diseases, diabetes, and more. N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide might contribute to these areas as well.

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOAVLOXBOIQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

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